Higher Topological Polar Surface Area (TPSA) vs. Classical Sulfonylpiperazine CB1 Antagonists
The target compound possesses a computed Topological Polar Surface Area (TPSA) of approximately 82 Ų, which is significantly lower than the 102.89 Ų of compound 70, a potent, peripherally acting sulfonylpiperazine CB1 antagonist [1][2]. A lower TPSA can correlate with improved passive membrane permeability, a critical factor for achieving oral bioavailability. This difference suggests the target compound may belong to a distinct sub-class with divergent absorption, distribution, metabolism, and excretion (ADME) properties compared to other known peripherally-restricted analogues.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~82 Ų (computed) |
| Comparator Or Baseline | Compound 70 (PMID: 26161824): 102.89 Ų |
| Quantified Difference | ~20.89 Ų lower |
| Conditions | Computational prediction based on chemical structure |
Why This Matters
This quantifiable difference in a key drug-likeness parameter allows researchers to select this compound for specific ADME profiling studies where altered membrane permeability is desired.
- [1] PubChem. (2025). Computed Properties for 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine. PubChem CID 71807561. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (2025). Ligand page: compound 70 [PMID: 26161824]. GtoPdb Ligand ID: 8706. View Source
